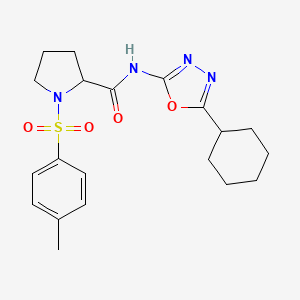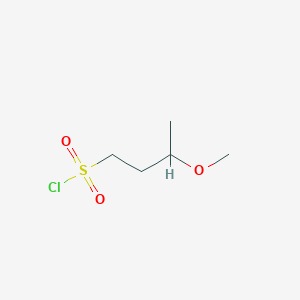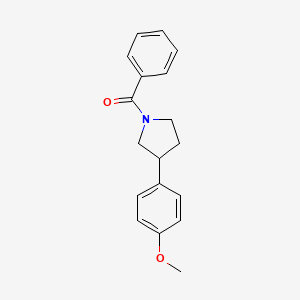
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone” is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . It has a molecular formula of C12H15NO3 .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (2.58 g, 20 mmol) dissolved in N,N-dimethylformamide (20 mL). The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The crystal structure of this compound is monoclinic, P2 1/c (no. 14), with a = 6.7230(2)Å, b = 11.1182(3)Å, c = 14.4996(5)Å, β =94.8870(10)° . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the original research .Aplicaciones Científicas De Investigación
Organic Synthesis and Functional Material Development : The structural components of "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone" suggest its utility in the synthesis of complex organic molecules and materials. The presence of a pyrrolidinyl group attached to a phenyl ring, for instance, is significant in pharmaceutical chemistry for its involvement in creating compounds with potential biological activity. Research on similar structures has shown applications in developing new drugs, with specific functionalities tailored for improved efficacy and selectivity (Sevrain et al., 2017).
Pharmacological Investigations : The methoxyphenyl component is reminiscent of structures found in various bioactive compounds, suggesting that "this compound" may be of interest in pharmacological studies aiming to explore new therapeutic avenues. For example, methoxyphenols, which share a part of this compound's structure, have been studied for their antioxidant properties and potential roles in preventing oxidative stress-related diseases (Liu et al., 2022).
Materials Science Applications : The unique chemical structure of "this compound" could be leveraged in materials science, particularly in the development of organic electronic devices or as a precursor for complex polymers. Compounds with phenyl rings are often utilized in creating conductive materials and could offer pathways to novel electronic materials (Pivrikas et al., 2007).
Environmental and Biochemical Studies : Considering the potential biochemical activity of its components, this compound may also find applications in environmental science, particularly in studies related to the biodegradation of organic pollutants or as a model compound in the study of biochemical processes within living organisms (Strong et al., 2015).
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, to which this compound belongs, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique and specific manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological processes, suggesting that this compound may have multiple downstream effects .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity , suggesting that this compound may have significant effects at the molecular and cellular level.
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBSZJOBQQWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)
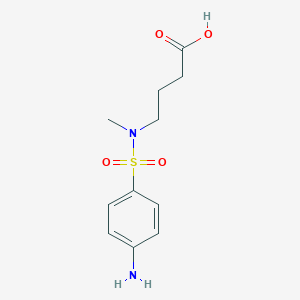
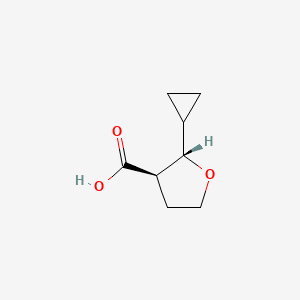
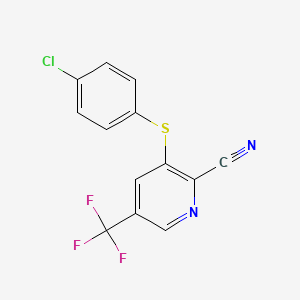
![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)
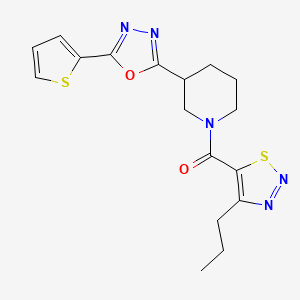
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)
![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)
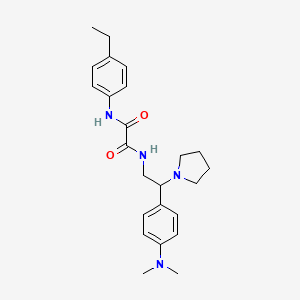

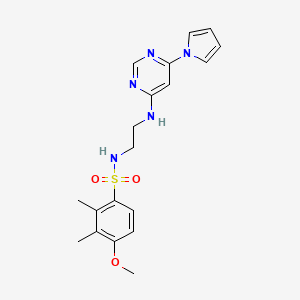
![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)
